molecular formula C13H12FNO B056388 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 56326-98-8

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B056388
CAS RN: 56326-98-8
M. Wt: 217.24 g/mol
InChI Key: FNWWTNNFZGBMEM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about its appearance and odor.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Fluorinated Compounds in Organic Synthesis and Material Science

Fluorinated organic compounds play a critical role in the development of new materials and in the synthesis of pharmaceuticals and agrochemicals. Their unique properties, such as high thermal stability and resistance to degradation, make them suitable for a wide range of applications. For instance, fluorocarbons and fluorinated polymers are extensively used in the automotive, petroleum, and energy-related industries due to their exceptional chemical resistance and high-temperature performance (Albin, 1982). Similarly, fluorophosphates, specifically in the context of sodium-ion battery cathodes, demonstrate the potential to compete with conventional lithium-ion cathodes, highlighting the importance of fluorinated compounds in energy storage technologies (Dacek, S., Richards, W., Kitchaev, D., & Ceder, G., 2016).

Environmental and Biodegradation Studies

The environmental impact and biodegradation of fluorinated compounds are critical areas of research, given their widespread use and persistence in the environment. Studies on polyfluoroalkyl chemicals reveal the complexities associated with their degradation and the formation of perfluoroalkyl acids, underscoring the need for further research to understand their environmental fate and potential risks (Liu, J., & Mejia Avendaño, S., 2013). This area of research is essential for developing strategies to mitigate the environmental impact of fluorinated compounds.

Fluorination in Protein Design

The incorporation of fluorinated amino acids into proteins is an innovative approach to enhancing protein stability and functionality. This strategy leverages the unique physicochemical properties of fluorinated compounds to create proteins with novel biological and chemical properties, which can have significant implications for biotechnology and pharmaceutical development (Buer, B., & Marsh, E., 2012).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes information about its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or areas where further research is needed.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWWTNNFZGBMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057777
Record name 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

CAS RN

56326-98-8
Record name 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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Record name 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
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Record name 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile
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Record name 1-(4-FLUOROPHENYL)-4-OXOCYCLOHEXANECARBONITRILE
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Synthesis routes and methods I

Procedure details

101.5 g of 5-Cyano-5-(4-fluoro-phenyl)-2-oxo-cyclohexanecarboxylic acid methyl ester (11) were dissolved in 680 mL of ethanol and 171 mL of concentrated aqueous hydrochloric acid were added. The mixture was heated to reflux for 40 h, then evaporated. The residue was taken up in water and extracted with dichloromethane. The organic layer was washed with brine, dried over magnesium sulphate and evaporated to give 95.2 g of crude product, that was purified by silica gel filtration (heptanes:ethyl acetate) to yield 50.4 g of the desired product 12. Rt=1.26 min (Method 1). Detected mass: 218.2 (M+H+).
Quantity
101.5 g
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reactant
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680 mL
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171 mL
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Synthesis routes and methods II

Procedure details

A mixture of 221 parts of 4-fluorobenzeneacetonitrile, 700 parts of sodium methoxide solution 30% and 900 parts of dimethylbenzene was stirred for 5 minutes. Then there were added dropwise 309 parts of methyl 2-propenoate (exothermic reaction: temperature rose to 65° C.). Upon completion, stirring was continued overnight at reflux temperature. The methanol was distilled off till an internal temperature of 110° C. was reached. After cooling, 1000 parts of a hydrochloric acid solution 6N were added dropwise and the whole was stirred and refluxed for 5 minutes. Upon cooling, the layers were separated. The organic phase was dried, filtered and evaporated. The residue was stirred and refluxed for 4 hours together with 500 parts of acetic acid, 500 parts of water and 500 parts of a hydrochloric acid solution. After cooling, the product was extracted with trichloromethane. The extract was washed successively with water, with a diluted sodium hydroxide solution and again with water till neutralization, dried, filtered and evaporated. The residue was crystallized from 2-propanol, yielding 134.5 parts of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile; mp. 91.8° C. (intermediate 1).
[Compound]
Name
221
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Synthesis routes and methods III

Procedure details

A reaction mixture consisting of 33.9 gm. (0.123 mole) of 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone (prepared in Part B, above), 900 ml. glacial acetic acid, and 450 ml. 10% aqueous sulfuric acid is heated with stirring on a steam bath for 24 hours. After allowing the reaction mixture to cool, it is diluted with 2000 ml. water and extracted thoroughly with benzene. The benzene extracts are combined and washed successively with water, with aqueous sodium bicarbonate, and finally with brine. The benzene is then removed by evaporation under reduced pressure, and the solid residue thus obtained is recrystallized from diethyl ether to afford 16.23 gm. (67% yield) of 4-cyano-4-(p-fluorophenyl)cyclohexanone having a melting point at 84° to 88° C.
Quantity
0.123 mol
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reactant
Reaction Step One
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Synthesis routes and methods IV

Procedure details

A mixture of 221 parts of 4-fluorobenzeneacetonitrile, 700 parts of sodium methoxide solution 30% and 900 parts of dimethylbenzene is stirred for 5 minutes. Then there are added dropwise 309 parts of methyl 2-propanoate (exothermic reaction: temperature rises to 65° C.). Upon completion, stirring is continued overnight at reflux temperature. The methanol is distilled off till an internal temperature of 110° C. is reached. After cooling, 1000 parts of a hydrochloric acid solution 6 N are added dropwise and the whole is stirred and refluxed for 5 minutes. Upon cooling, the layers are separated. The organic phase is dried, filtered and evaporated. The residue is stirred and refluxed for 4 hours together with 500 parts of acetic acid, 500 parts of water and 500 parts of a hydrochloric acid solution. After cooling, the product is extracted with trichloromethane. The extract is washed successively with water, with a diluted sodium hydroxide solution and again with water till neutralization, dried, filtered and evaporated. The residue is crystallized from 2-propanol, yielding 134.5 parts of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile; mp. 91.8° C.
[Compound]
Name
221
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[Compound]
Name
methyl 2-propanoate
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